![molecular formula C20H21N5O3 B5570250 1-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5570250.png)
1-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-5-methylpyrimidine-2,4(1H,3H)-dione
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Description
The chemical compound is part of a broader class of synthetic molecules that have been explored for their potential in various applications due to their unique structural features. These compounds typically exhibit a range of biological activities, which makes them of interest in pharmaceutical research and material science.
Synthesis Analysis
The synthesis of related pyrazolo-fused dihydropyrazine diones involves specific reactant combinations and conditions that facilitate the desired cyclization and functionalization reactions. For instance, novel pyrazolo-fused dihydropyrazine diones have been synthesized and tested for their inhibitory effects on the proliferation of lung cancer cells, indicating a potential pathway for the synthesis and application of the compound (Lv et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple fused rings, which contribute to their chemical stability and biological activity. The synthesis methods often aim to introduce specific functional groups that can influence the molecule's reactivity and interaction with biological targets.
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including alkylation, to introduce additional substituents that modify their chemical properties and biological activity. For example, the alkylation of related structures has been studied to understand the impact of substituent changes on the molecule's properties (Mironovich et al., 2019).
Scientific Research Applications
Antioxidant Properties
Recent studies on related pyrazolopyrimidine and pyrazolopyridine derivatives have highlighted their significant antioxidant activities. For instance, Gouda (2012) synthesized imidazolopyrazole and imidazolopyrimidine derivatives, which exhibited promising antioxidant properties. Some of these compounds were effective in protecting DNA from damage induced by bleomycin (Gouda, 2012). Similarly, Salem et al. (2016) developed novel pyrimidine-containing heterocycles with potent antioxidant activity (Salem & Errayes, 2016).
Anticancer Applications
In the field of anticancer research, compounds like phelligridins, which are structurally similar to the queried compound, have been isolated from fungi and demonstrated cytotoxicity against human lung and liver cancer cell lines (Mo et al., 2004).
Corrosion Inhibition
In the context of materials science, aza-pseudopeptides structurally akin to the queried compound have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These compounds exhibited efficient corrosion inhibition, suggesting potential applications in material protection and engineering (Chadli et al., 2017).
Synthesis of Novel Derivatives
Research has also focused on the synthesis of new chemical derivatives from similar pyrimidine and pyrazolopyrimidine structures. These studies aim to explore the diverse chemical properties and potential applications of these compounds in various fields (Osyanin et al., 2014).
properties
IUPAC Name |
1-[2-(2-benzyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-11-24(20(28)21-19(14)27)13-18(26)23-7-8-25-17(12-23)10-16(22-25)9-15-5-3-2-4-6-15/h2-6,10-11H,7-9,12-13H2,1H3,(H,21,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZROGFUURFLIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)N2CCN3C(=CC(=N3)CC4=CC=CC=C4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-5-methylpyrimidine-2,4(1H,3H)-dione |
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